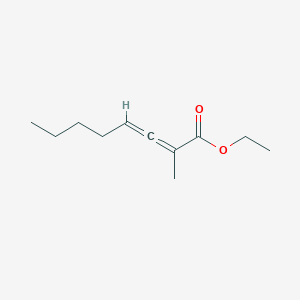
2,3-Octadienoic acid, 2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Octadienoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C11H18O2. It is an ester derived from 2,3-octadienoic acid and ethanol. This compound is known for its unique chemical structure, which includes a conjugated diene system and an ester functional group. It is used in various applications, including as a flavoring agent and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Octadienoic acid, 2-methyl-, ethyl ester typically involves the esterification of 2,3-octadienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,3-Octadienoic acid+EthanolAcid catalyst2,3-Octadienoic acid, 2-methyl-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the ester. Catalysts such as ion-exchange resins or zeolites may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Octadienoic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
2,3-Octadienoic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized as a flavoring agent and in the production of fragrances.
Mécanisme D'action
The mechanism of action of 2,3-Octadienoic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The conjugated diene system may also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester:
Octanoic acid, 2-methyl-, ethyl ester: Another ester with a similar backbone but lacking the conjugated diene system.
2,4-Octadienoic acid, 3-methyl-, methyl ester: A related compound with a different substitution pattern on the diene system.
Uniqueness
2,3-Octadienoic acid, 2-methyl-, ethyl ester is unique due to its specific combination of a conjugated diene system and an ester functional group
Propriétés
Numéro CAS |
5717-42-0 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
QMUAJVODGUXUQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C=C(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



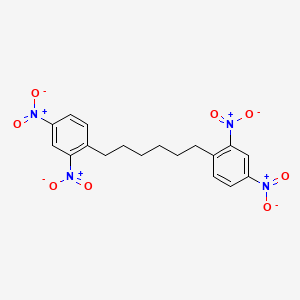

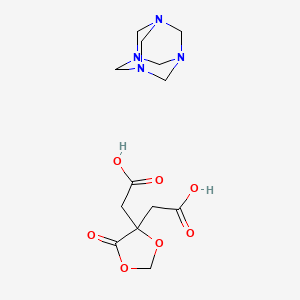
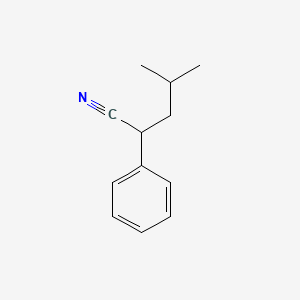
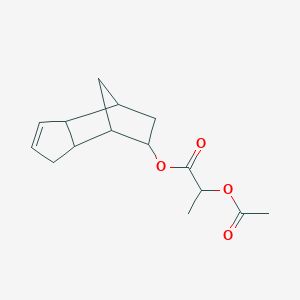
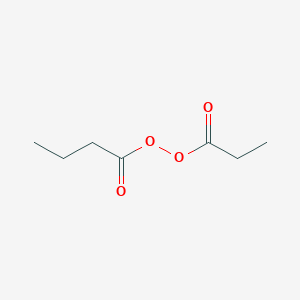
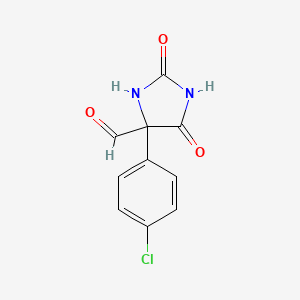
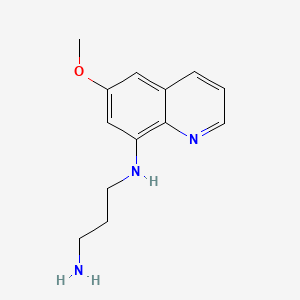
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
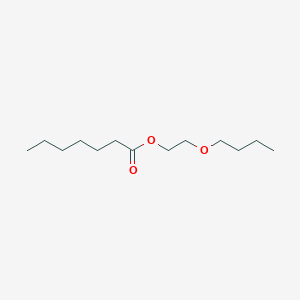
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
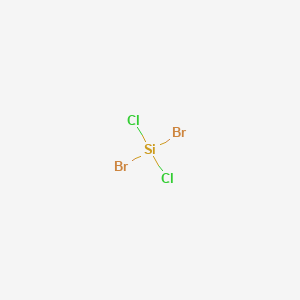
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
